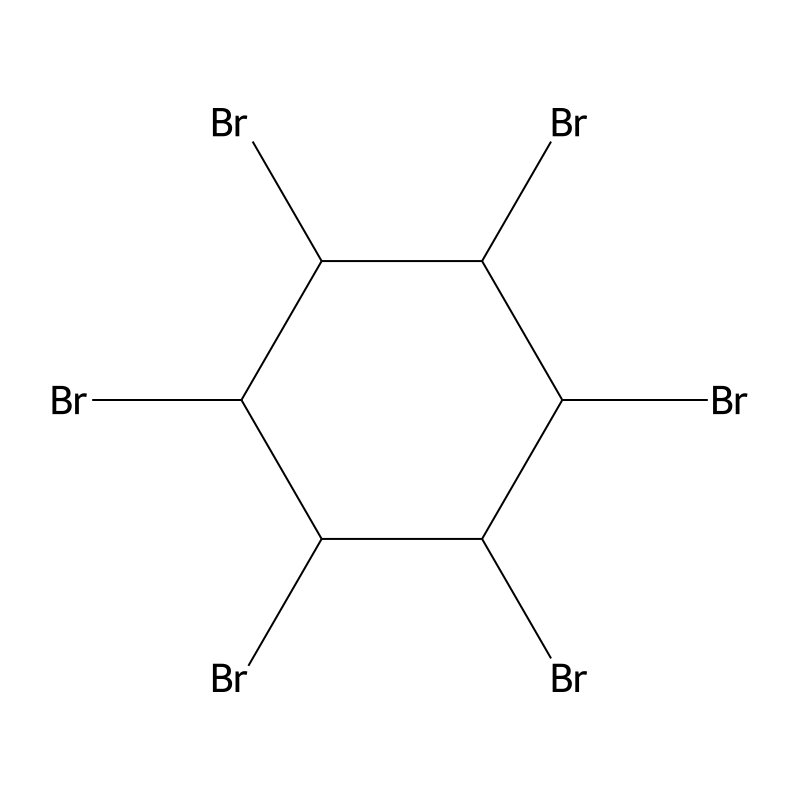1,2,3,4,5,6-Hexabromocyclohexane

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
JAK2 Inhibitor:
One of the most studied properties of HBC is its ability to inhibit Janus kinase 2 (JAK2), a non-receptor tyrosine kinase involved in various cellular processes, including cell proliferation, differentiation, and survival. Studies have shown that HBC binds directly to the kinase domain of JAK2, thereby preventing its autophosphorylation, a crucial step in its activation pathway []. This inhibition has shown potential therapeutic benefits in certain types of cancers, particularly those driven by mutations in the JAK2 gene [].
Other Potential Uses:
Beyond its role as a JAK2 inhibitor, HBC has been explored for other potential applications in scientific research, including:
- Antimicrobial activity: Studies have shown that HBC exhibits some antimicrobial activity against various bacteria and fungi []. However, further research is needed to determine its efficacy and potential for development into therapeutic agents.
- Flame retardant: Due to its bromine content, HBC has been investigated for its flame-retardant properties []. However, concerns regarding its environmental persistence and potential toxicity have limited its use in this area.
1,2,3,4,5,6-Hexabromocyclohexane is a polybrominated organic compound characterized by the complete bromination of the cyclohexane ring. It is a member of the hexabromocyclohexane family, which includes various isomers depending on the positions of the bromine atoms on the carbon skeleton. The molecular formula for 1,2,3,4,5,6-hexabromocyclohexane is , and it is known for its potential applications in flame retardants and as an intermediate in chemical synthesis.
1,2,3,4,5,6-Hexabromocyclohexane acts as a JAK2 inhibitor. JAK (Janus kinase) is a family of enzymes involved in cell signaling pathways. Mutations in the JAK2 gene can lead to uncontrolled cell growth associated with certain cancers []. This compound binds directly to the JAK2 enzyme, inhibiting its activity and potentially suppressing cancer cell proliferation [].
- Substitution Reactions: The bromine atoms can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents for this process include sodium hydroxide or potassium hydroxide in aqueous or alcoholic media.
- Reduction Reactions: This compound can be reduced to form less brominated derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
- Oxidation Reactions: Under specific conditions, it can undergo oxidation to produce higher oxidation state products. Oxidizing agents like potassium permanganate or chromium trioxide are typically used.
Research indicates that 1,2,3,4,5,6-hexabromocyclohexane exhibits significant biological activity. It has been identified as a small molecule inhibitor of Janus kinase 2 (JAK2) autophosphorylation. This inhibition affects downstream signaling pathways involved in growth hormone signaling and insulin-like growth factor 1 synthesis and secretion in various cell types. Additionally, studies have shown that this compound interacts with cellular processes without affecting epidermal growth factor receptor autophosphorylation.
The synthesis of 1,2,3,4,5,6-hexabromocyclohexane primarily involves the bromination of cyclohexane. The reaction typically requires bromine in the presence of a catalyst such as iron or aluminum bromide. Controlled conditions are crucial to ensure complete bromination and to achieve high yields and purity. Industrially, this process is scaled up using large reactors with precise control over reaction parameters.
Uniqueness
The uniqueness of 1,2,3,4,5,6-hexabromocyclohexane lies in its complete bromination pattern which contributes to its specific biological activities and applications compared to other halogenated compounds. Its role as a selective inhibitor of JAK2 distinguishes it from other flame retardants that may not exhibit similar biological interactions.
Studies have shown that 1,2,3,4,5,6-hexabromocyclohexane interacts with biological systems by inhibiting JAK2 activity. This inhibition is both time- and concentration-dependent and has implications for signaling pathways that regulate cellular growth and metabolism. Research indicates that its effects extend to impacting downstream pathways such as ERK and PI3K/Akt signaling.
Several compounds are structurally similar to 1,2,3,4,5,6-hexabromocyclohexane. These include:
- Hexachlorocyclohexane: A chlorinated analog with similar structural properties but differing halogen substituents.
- Tetrabromobisphenol A: Another brominated compound used as a flame retardant but with different applications and mechanisms.
- Decabromodiphenyl ether: A more complex brominated compound also used for flame retardancy.
Comparison TableCompound Halogen Type
XLogP3
5
Exact Mass
557.55083 g/mol
Monoisotopic Mass
551.55698 g/mol
Heavy Atom Count
12
GHS Hazard Statements
Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant
Other CAS
1837-91-8
Wikipedia
1,2,3,4,5,6-hexabromocyclohexane
General Manufacturing Information
Cyclohexane, 1,2,3,4,5,6-hexabromo-: INACTIVE
Dates
Last modified: 08-15-2023
Explore Compound Types
Get ideal chemicals from 750K+ compounds
| Compound | Halogen Type |
XLogP3 5
Exact Mass 557.55083 g/mol
Monoisotopic Mass 551.55698 g/mol
Heavy Atom Count 12
GHS Hazard Statements
Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral]; H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]; Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown. Pictograms
Irritant Other CAS
1837-91-8
Wikipedia
1,2,3,4,5,6-hexabromocyclohexane
General Manufacturing Information
Cyclohexane, 1,2,3,4,5,6-hexabromo-: INACTIVE
Dates
Last modified: 08-15-2023
Explore Compound TypesGet ideal chemicals from 750K+ compounds
|
|---|








